VEGFR-2 Binding Affinity: α-Curcumene versus Curcumin and Curcumin II
In a head-to-head molecular docking study evaluating active Curcuma longa compounds against the VEGFR-2 receptor, α-curcumene demonstrated a binding free energy (ΔGbind) of -7.0 kcal/mol, which is statistically indistinguishable from the ΔGbind of curcumin (-7.5 kcal/mol) and numerically superior to curcumin II (-6.6 kcal/mol) against the same receptor target [1]. The study also evaluated binding to EGFR and FGFR-1, with α-curcumene showing consistent moderate affinity (ΔGbind -5.0 to -7.0 kcal/mol range) across all three receptors [1].
| Evidence Dimension | Binding free energy (ΔGbind) to VEGFR-2 receptor |
|---|---|
| Target Compound Data | α-curcumene: ΔGbind = -7.0 kcal/mol |
| Comparator Or Baseline | curcumin: ΔGbind = -7.5 kcal/mol; curcumin II: ΔGbind = -6.6 kcal/mol |
| Quantified Difference | α-curcumene within 0.5 kcal/mol of curcumin; 0.4 kcal/mol stronger than curcumin II |
| Conditions | In silico molecular docking with VEGFR-2 protein receptor (PDB ID not specified); AutoDock Vina |
Why This Matters
This evidence demonstrates that α-curcumene achieves VEGFR-2 target engagement comparable to curcumin—the gold-standard turmeric bioactive—making it a mechanistically credible alternative when curcumin's poor bioavailability or intense color prohibits use.
- [1] Wijaya Kusuma SM, Utomo DH, Susanti R. Molecular Mechanism of Inhibition of Cell Proliferation: An In Silico Study of the Active Compounds in Curcuma longa as an Anticancer. Journal of Tropical Biodiversity and Biotechnology. 2022;7(3):74905. View Source
